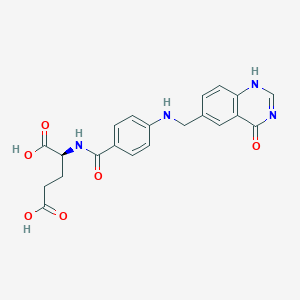
2-Desamino-5,8-dideazafolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Desamino-5,8-dideazafolic acid is a useful research compound. Its molecular formula is C21H20N4O6 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Research has demonstrated that 2-desamino-5,8-dideazafolic acid displays significant cytotoxicity against various cancer cell lines. Key findings include:
- Inhibition of Cancer Cell Growth : DDFA has shown to be more cytotoxic than its 2-amino counterparts against L1210 leukemia cells. Specifically, studies indicate that it is 4-6 times more effective in inhibiting these cells compared to traditional antifolates like methotrexate .
- Resistance Mechanisms : Interestingly, while DDFA is effective against methotrexate-resistant cell lines, it also exhibits cross-resistance with dihydrofolate reductase (DHFR)-overproducing cells. This suggests that both TS and DHFR may serve as targets for this compound .
Clinical Applications
The potential applications of this compound extend into several clinical areas:
- Cancer Therapy : As a TS inhibitor, DDFA is being explored as a treatment option for cancers characterized by rapid cell proliferation. Its ability to overcome resistance mechanisms associated with conventional antifolates makes it a promising candidate in oncology .
- Psoriasis Treatment : Beyond oncology, DDFA may have therapeutic implications in treating psoriasis and other conditions associated with cell overproliferation due to its mechanism of action on DNA synthesis .
Case Studies and Research Findings
Propriétés
Numéro CAS |
106585-70-0 |
|---|---|
Formule moléculaire |
C21H20N4O6 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1 |
Clé InChI |
CSROEJXVRAZBAD-KRWDZBQOSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=CNC3=O |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















